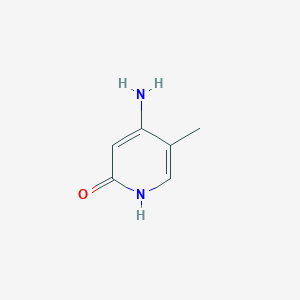

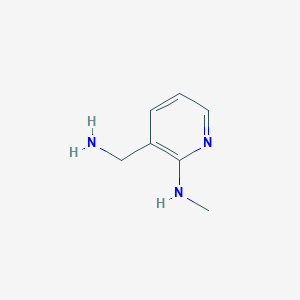

3-(aminomethyl)-N-methylpyridin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

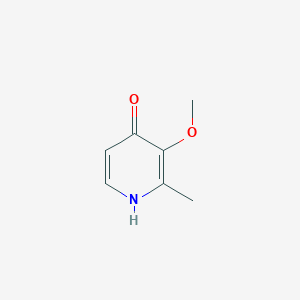

The synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine and related compounds typically involves aminomethylation reactions. Smirnov et al. (2005) investigated the aminomethylation of 3-hydroxy pyridines, which is directed primarily to specific positions of the pyridine ring, indicating a method for synthesizing amino and hydroxymethyl derivatives related to 3-(aminomethyl)-N-methylpyridin-2-amine (Smirnov, Kuz’min, & Kuznetsov, 2005).

Molecular Structure Analysis

The molecular structure of derivatives related to 3-(aminomethyl)-N-methylpyridin-2-amine, including the role of intramolecular hydrogen bonds and the resistance to certain methylation processes, has been studied. Chisholm et al. (2011) found that the formation of intramolecular hydrogen bonds in 3,3′-N,N′-bis(amino)-2,2′-bipyridine prevents clean tetramethylation, which is crucial for understanding the structural constraints in similar molecules (Chisholm, McDonald, & McIndoe, 2011).

Chemical Reactions and Properties

3-(Aminomethyl)-N-methylpyridin-2-amine undergoes various chemical reactions, including reductive aminations and alkylations. Wilhelmsen et al. (2018) described a protocol for N-substituted 3-amino-4-halopyridines, providing access to imidazopyridines and similar heterocyclic systems, highlighting the compound's versatility in synthetic chemistry (Wilhelmsen, Dixon, Chisholm, & Clark, 2018).

Physical Properties Analysis

The physical properties of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives have been characterized through spectroscopic and crystallographic methods. For instance, the synthesis and properties of amino-substituted derivatives have been explored, providing insights into their donor–acceptor chromophore properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Chemical Properties Analysis

The chemical properties of 3-(aminomethyl)-N-methylpyridin-2-amine, including its reactivity and potential as a catalytic agent in polymerization and cross-coupling reactions, have been investigated. Deeken et al. (2006) synthesized aminopyridinato complexes, highlighting the compound's role in catalysis and its application in Suzuki cross-coupling reactions (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with potential antitumor, antifungal, and antibacterial activities. These synthesized compounds, including derivatives similar to "3-(aminomethyl)-N-methylpyridin-2-amine," were studied using X-Ray crystallography and theoretical physical and chemical property calculations to understand their bioactivity origin (Titi et al., 2020).

- Research on 2-Amino-6-methylpyridinium cations demonstrates their potential in forming stable complexes with various anions, shedding light on the molecular structures and hydrogen bonding capabilities of pyridine derivatives, which could be relevant for "3-(aminomethyl)-N-methylpyridin-2-amine" based compounds (Babu et al., 2014).

- Derivatives of 3-Amino-2-methylpyridine, a structure closely related to "3-(aminomethyl)-N-methylpyridin-2-amine," have been identified as ligands for the BAZ2B bromodomain, offering insights into the development of novel therapeutics through automatic docking and protein crystallography validation (Marchand et al., 2016).

Bioactivity and Material Science

- The synthesis of N-aminomethyl derivatives of ethosuximide and pufemide, which are structurally related to "3-(aminomethyl)-N-methylpyridin-2-amine," demonstrated antioxidant activity. This study illustrates the potential for derivatives of "3-(aminomethyl)-N-methylpyridin-2-amine" in medical and biochemical applications, highlighting their effects on blood coagulation systems (Hakobyan et al., 2020).

Catalysis and Synthetic Applications

- The development of aminomethylation reactions via catalyst- and oxidant-free conditions using "3-(aminomethyl)-N-methylpyridin-2-amine" related compounds underscores their role in creating aminomethylated imidazopyridines, showcasing the compound's utility in green chemistry and synthesis (Zhuoliang et al., 2021).

- Research on catalytic reactions directed by a structurally well-defined aminomethyl cyclopalladated complex, related to "3-(aminomethyl)-N-methylpyridin-2-amine," highlights the complex's utility in synthesizing N-containing molecules through C-C bond construction, offering new methodologies in organic synthesis and the development of pharmaceuticals (Zhang et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(aminomethyl)-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYVKGUNRCIJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-methylpyridin-2-amine | |

CAS RN |

120182-89-0 | |

| Record name | 3-(aminomethyl)-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

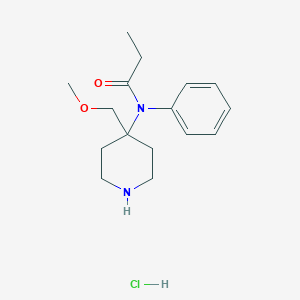

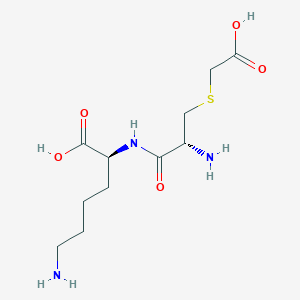

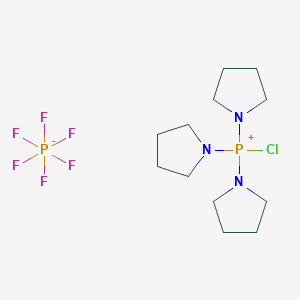

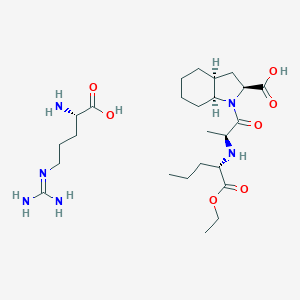

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.